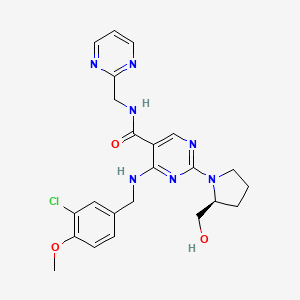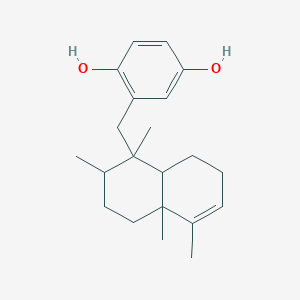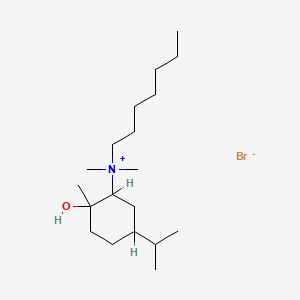
Dimethylheptyl(1-hydroxy-p-menth-2-yl)ammonium bromide
Descripción general
Descripción
AZ-2088 is a bio-active chemical.
Aplicaciones Científicas De Investigación
Adsorption and Aggregation in Aqueous Solutions
- Surface Chemistry : The adsorption and aggregation behaviors of similar compounds in aqueous solutions have been extensively studied. These studies focus on how molecular structures, like hydroxyl substitutions, affect hydrophobicity and adsorption at interfaces, which is crucial for applications in surface chemistry and formulation science (Pei et al., 2010).
Rheological Properties and Surfactant Behavior
- Rheology : The rheological properties of surfactant solutions, including those with structures similar to Dimethylheptyl ammonium bromide, have been investigated. These studies are significant for understanding the behavior of these compounds in various industrial and biomedical applications (Hong et al., 2014).
Antimicrobial Activity
- Biomedical Research : The antimicrobial activities of quaternary ammonium compounds have been a subject of interest. Studies have synthesized and evaluated similar compounds for their effectiveness against bacteria and fungi, which is crucial for developing new antimicrobial agents (Lukáč et al., 2010).
Interaction with Biomembranes
- Biochemical Interactions : Research has also focused on how these compounds interact with biomembranes. Understanding these interactions is vital for drug delivery systems, biosensor development, and understanding cellular processes (Duportail et al., 2004).
Propiedades
Número CAS |
20091-61-6 |
|---|---|
Fórmula molecular |
C19H40BrNO |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
heptyl-(2-hydroxy-2-methyl-5-propan-2-ylcyclohexyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C19H40NO.BrH/c1-7-8-9-10-11-14-20(5,6)18-15-17(16(2)3)12-13-19(18,4)21;/h16-18,21H,7-15H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
XQSMKUZVXOYBPX-YOTVLOEGSA-N |
SMILES |
CCCCCCC[N+](C)(C)C1CC(CCC1(C)O)C(C)C.[Br-] |
SMILES canónico |
CCCCCCC[N+](C)(C)C1CC(CCC1(C)O)C(C)C.[Br-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AZ 2088 AZ-2088 dimethylheptyl(1-hydroxy-p-menth-2-yl)ammonium.Br Z 2008 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

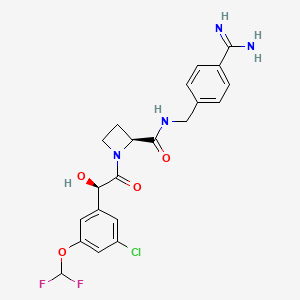


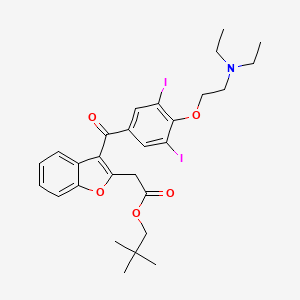
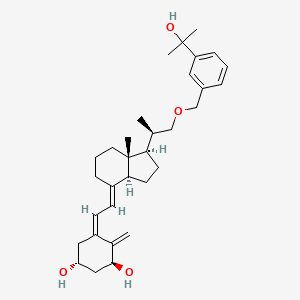
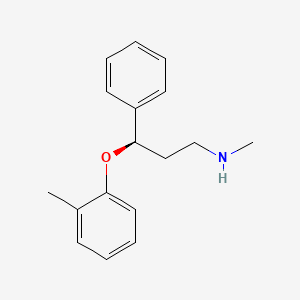

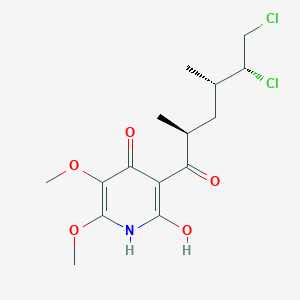

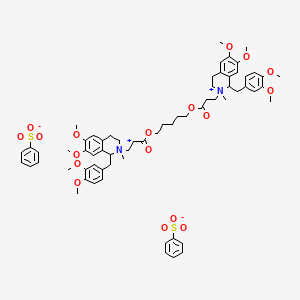

![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate](/img/structure/B1665832.png)
